molecular formula C11H15Cl2NO2 B262667 2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethanol

2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethanol

Cat. No. B262667
M. Wt: 264.14 g/mol
InChI Key: RRFDIOUDONLZGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethanol, also known as DEBE, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. DEBE is a member of the ethanolamine class of compounds and has been shown to have significant biological activity.

Mechanism of Action

The exact mechanism of action of 2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethanol is not fully understood. However, it is believed to act on multiple targets within cells, including ion channels and enzymes. 2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethanol has been shown to inhibit the activity of certain enzymes involved in tumor growth and inflammation, which may explain its therapeutic effects.
Biochemical and Physiological Effects:
2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethanol has been shown to have a wide range of biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and analgesic properties, 2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethanol has been shown to have antioxidant activity and to modulate the immune system. These effects suggest that 2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethanol could have potential applications in a variety of therapeutic areas.

Advantages and Limitations for Lab Experiments

2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethanol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have significant biological activity. However, there are also limitations to its use. 2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethanol is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on 2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethanol. One area of interest is its potential as a cancer treatment. Further studies are needed to determine the optimal dosage and delivery method for 2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethanol, as well as its effectiveness in vivo. Additionally, research could focus on identifying the specific targets of 2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethanol within cells, which could lead to the development of more targeted therapies. Finally, studies could explore the potential for 2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethanol to be used in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethanol involves the reaction of 3,5-dichloro-4-ethoxybenzyl chloride with ethanolamine in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by column chromatography, yielding 2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethanol as a white solid.

Scientific Research Applications

2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethanol has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One study found that 2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethanol has antitumor activity against human breast cancer cells, making it a promising candidate for cancer treatment. Other studies have shown that 2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethanol has anti-inflammatory and analgesic effects, suggesting that it could be used to treat conditions such as arthritis and chronic pain.

properties

Product Name

2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethanol

Molecular Formula

C11H15Cl2NO2

Molecular Weight

264.14 g/mol

IUPAC Name

2-[(3,5-dichloro-4-ethoxyphenyl)methylamino]ethanol

InChI

InChI=1S/C11H15Cl2NO2/c1-2-16-11-9(12)5-8(6-10(11)13)7-14-3-4-15/h5-6,14-15H,2-4,7H2,1H3

InChI Key

RRFDIOUDONLZGB-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1Cl)CNCCO)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)CNCCO)Cl

Origin of Product

United States

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